3,4-DI-O-Acetyl-L-arabinal

Descripción

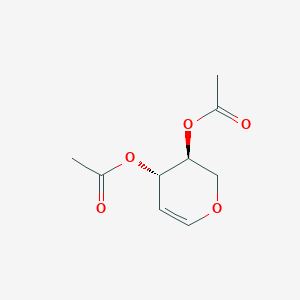

Structure

3D Structure

Propiedades

IUPAC Name |

(4-acetyloxy-3,4-dihydro-2H-pyran-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-6(10)13-8-3-4-12-5-9(8)14-7(2)11/h3-4,8-9H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKCFBYWQGPLSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC=CC1OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3945-18-4 | |

| Record name | D-erythro-Pent-4-enitol, 1,5-anhydro-4-deoxy-, 2,3-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,4 Di O Acetyl L Arabinal

Electrophilic Additions to the Glycal Double Bond

The endocyclic double bond of 3,4-Di-O-Acetyl-L-arabinal, situated between C-1 and C-2, is electron-rich and serves as the primary site for electrophilic addition reactions. This reactivity is fundamental to its role as a versatile intermediate in carbohydrate chemistry.

Electrophilic additions to unsymmetrical alkenes are governed by principles of regioselectivity and stereoselectivity, which determine the constitutional and spatial arrangement of the resulting product. When an electrophile (E+) adds to the double bond of this compound, it preferentially attacks the C-2 position. This regioselectivity is dictated by the formation of the more stable carbocation intermediate. Attack at C-2 results in a resonance-stabilized allylic oxocarbenium ion, where the positive charge is delocalized between C-1 and the endocyclic oxygen atom. This is significantly more stable than the secondary carbocation that would form from an attack at C-1. This predictable outcome is an application of Markovnikov's rule in a specialized context.

The stereoselectivity of the addition (i.e., syn or anti addition) is dependent on the specific electrophile and the reaction mechanism. For instance, reactions that proceed through a cyclic intermediate, such as bromination (addition of Br₂), typically result in anti-addition, where the two new substituents add to opposite faces of the original double bond plane. Conversely, reactions like catalytic hydrogenation involve syn-addition. The planar nature of the double bond allows the electrophile to approach from either the top (α-face) or bottom (β-face), potentially leading to a mixture of diastereomers, though facial selectivity can often be influenced by the stereochemistry of the existing chiral centers in the molecule.

The chemical behavior of this compound is profoundly influenced by its vinylic ether structure. A vinylic ether consists of an alkene double bond directly attached to an oxygen atom, which in this case is the endocyclic oxygen of the pyranoid ring. This arrangement has two major consequences:

Activation of the Double Bond : The lone pairs of electrons on the oxygen atom participate in resonance with the π-system of the double bond. This donation of electron density makes the double bond significantly more nucleophilic and thus more reactive towards electrophiles compared to a simple alkene.

Stabilization of Intermediates : Upon electrophilic attack at the C-2 position, the resulting positive charge at C-1 is immediately stabilized by the adjacent ring oxygen through resonance. This delocalized allyloxocarbenium ion is a key intermediate in many reactions of glycals, including the Ferrier rearrangement. The stability of this intermediate lowers the activation energy for the reaction, facilitating transformations under relatively mild conditions.

Nucleophilic Reactions and Ring Transformations

Beyond simple additions, this compound is a prime substrate for nucleophilic reactions that often involve sophisticated ring transformations, most notably the Ferrier rearrangement.

The Ferrier rearrangement is a powerful and widely utilized reaction in carbohydrate synthesis that converts a glycal into a 2,3-unsaturated glycoside. This transformation involves a nucleophilic substitution at the anomeric carbon (C-1) coupled with an allylic shift of the double bond from the C1-C2 position to the C2-C3 position. For this compound, this reaction is initiated by the departure of the C-3 acetate (B1210297) group, facilitated by a Lewis acid, to form the characteristic allylic oxocarbenium ion intermediate. A subsequent attack by a nucleophile at C-1 yields the 2,3-unsaturated product.

A variety of catalysts have been developed to promote the Ferrier rearrangement, with Lewis acids being the most common choice due to their ability to coordinate with the C-3 acetyl group and facilitate its departure. Research has shown that for the reaction of acetylated L-arabinal with nucleophiles like diosgenin, iron(III) chloride (FeCl₃) is a particularly efficient catalyst, superior to others such as boron trifluoride etherate (BF₃·OEt₂). The choice of catalyst can significantly impact reaction rates and yields.

Below is an interactive table summarizing common catalytic systems used for Ferrier rearrangements on various glycals.

| Catalyst | Type | Typical Substrates | Reference |

| Iron(III) chloride (FeCl₃) | Lewis Acid | Acetylated Glycals (including L-arabinal) | |

| Boron trifluoride etherate (BF₃·OEt₂) | Lewis Acid | Acetylated Glycals | |

| Scandium(III) triflate (Sc(OTf)₃) | Lewis Acid | Modified Glycals | |

| Copper(II) triflate (Cu(OTf)₂) | Lewis Acid | Modified Glycals | |

| Indium(III) chloride (InCl₃) | Lewis Acid | Acetylated Glycals | |

| Tin(IV) chloride (SnCl₄) | Lewis Acid | Acetylated Glycals | |

| Resin-H⁺ | Brønsted Acid | Acetylated Glycals |

The Ferrier rearrangement is known for its high degree of stereoselectivity, the outcome of which is closely linked to the conformational stability of the product. The resulting 2,3-unsaturated glycoside adopts a half-chair conformation. The final anomeric ratio (α vs. β) is determined by thermodynamic factors that minimize steric interactions.

In the case of pentose (B10789219) glycals such as this compound, the reaction with a nucleophile predominantly yields the β-anomer. This contrasts with many hexose glycals, which often favor the α-anomer. This stereochemical preference is dictated by the stability of the product's half-chair conformation, where the orientation of the substituents at C-1 (the new aglycone) and C-4 is crucial.

The table below details the observed diastereoselectivity in a specific Ferrier rearrangement involving L-arabinal.

| Glycal Substrate | Nucleophile | Catalyst | Reaction Time | Predominant Anomer | Anomeric Ratio (α:β) | Reference |

| This compound | Diosgenin | FeCl₃ | 5 min | β | ~1:4 |

Epoxidation Reactions of the Glycal Olefin

The electron-rich double bond of this compound is susceptible to electrophilic attack, most notably by peroxy acids, to form vinyl epoxides. These strained three-membered rings are valuable synthetic intermediates.

The epoxidation of the C1-C2 olefin in this compound is, by definition, regioselective to the position of the double bond. The stereoselectivity of the reaction, however, is dictated by the steric environment of the pyranoid ring. The substituents on the ring direct the incoming electrophile, such as meta-chloroperoxybenzoic acid (m-CPBA), to the less sterically hindered face. For L-arabinal derivatives, which adopt a conformation where the C4-substituent is pseudo-axial, the electrophilic attack is expected to occur from the cis-face relative to the C4-acetoxy group, leading to the formation of a specific diastereomer. Theoretical studies on similar systems suggest that the reaction proceeds via a one-step mechanism where the peroxy acid acts as the electrophile.

Table 1: Predicted Stereoselectivity in the Epoxidation of this compound

| Reagent | Predicted Major Product | Rationale |

| m-CPBA | 1,2-Anhydro-3,4-di-O-acetyl-α-L-ribopyranose | Attack occurs from the less hindered face, cis to the C4-acetoxy group. |

The synthetic utility of the arabinal-derived epoxide lies in its subsequent ring-opening reactions with a diverse array of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to products with well-defined stereochemistry. For cyclic systems like these, the ring-opening generally follows the Fürst-Plattner rule, resulting in a trans-diaxial arrangement of the incoming nucleophile and the epoxide oxygen. This stereospecificity allows for the controlled introduction of functionalities at the C2 position. Under basic or neutral conditions, the nucleophile attacks the less substituted carbon (C2), whereas under acidic conditions, the regioselectivity can be influenced by the development of partial positive charge on the more substituted anomeric carbon (C1).

Table 2: Representative Ring-Opening Reactions of Arabinal-Derived Epoxide

| Nucleophile | Conditions | Major Product |

| H₂O | Acidic (H⁺) | 3,4-di-O-acetyl-α-L-arabinopyranose |

| ROH | Lewis Acid | 2-O-Alkyl-3,4-di-O-acetyl-α-L-arabinopyranoside |

| N₃⁻ | Basic | 2-Azido-2-deoxy-3,4-di-O-acetyl-α-L-arabinopyranoside |

| CN⁻ | Basic | 2-Cyano-2-deoxy-3,4-di-O-acetyl-α-L-arabinopyranoside |

Reactions with Carbon- and Heteroatom-Nucleophiles

Beyond epoxide intermediates, the glycal double bond of this compound can react directly with nucleophiles, often activated by an electrophile or a Lewis acid. These reactions provide access to 2,3-unsaturated glycosides or 2-deoxyglycosides.

A prominent reaction of glycals is the Ferrier rearrangement, which occurs under Lewis acid catalysis in the presence of a nucleophile. This reaction involves the formation of an allylic oxocarbenium ion intermediate, followed by nucleophilic attack at the anomeric carbon (C1) to yield 2,3-unsaturated glycosyl compounds.

Alternatively, electrophile-mediated additions can be employed. For instance, treatment of the glycal with an iodonium source and a nucleophile (e.g., an alcohol or azide) leads to the formation of 2-iodo-glycosides, which are versatile intermediates for further transformations. The unique reactive intermediate formed in such systems can react with nucleophiles in a highly regio- and stereoselective manner. researchgate.net

Table 3: Reactions of this compound with Nucleophiles

| Reagent(s) | Nucleophile | Reaction Type | Product Class |

| BF₃·OEt₂ | ROH | Ferrier Rearrangement | 2,3-Unsaturated α-L-glycoside |

| N-Iodosuccinimide | N₃⁻ | Electrophilic Addition | 2-Iodo-3-azido-2,3-dideoxy-α-L-arabinopyranoside |

| PhSeCl, AgOTf | PhSH | Electrophilic Addition | 2-Phenylselenyl-α-L-thioglycoside |

Advanced Reaction Mechanisms and Intermediates

Anomeric-Based Oxidation Mechanisms

The concept of anomeric-based oxidation involves the specific oxidation at the anomeric center (C1), facilitated by the electronic properties of the glycal system. wikipedia.org In this proposed mechanism, the endocyclic oxygen atom plays a crucial role. It can stabilize a positive charge at the anomeric center through resonance, facilitating the formation of an oxocarbenium ion or a related intermediate. This intermediate is then susceptible to oxidation. For instance, aerobic oxidation catalyzed by certain metal-N-heterocyclic carbene complexes can proceed via an anomeric-based oxidation pathway. wikipedia.org This mechanism allows for the conversion of the glycal into derivatives such as sugar lactones under relatively mild conditions.

Radical Pathways in this compound Transformations

Free-radical additions offer a complementary approach to ionic reactions for functionalizing the glycal double bond. mdpi.com These transformations are typically initiated by photochemical methods or chemical initiators and proceed via a chain mechanism. researchgate.net

The addition of heteroatom radicals to the electron-rich double bond of acetylated glycals is highly regioselective. researchgate.net Electrophilic radicals, such as thiyl (RS•) or phosphinoyl (R₂P(O)•) radicals, add selectively to the most nucleophilic carbon, C2. This addition generates a C1-centered radical intermediate, which is stabilized by the adjacent ring oxygen. This intermediate then propagates the chain by abstracting a hydrogen atom from a suitable donor (e.g., a thiol) to yield the final 2-deoxy-2-functionalized product with predominantly α-stereochemistry. researchgate.net

Table 4: Radical Addition Reactions to the Glycal Double Bond

| Radical Precursor | Initiator | Radical Species | Product Type |

| Thioacetic Acid | Peroxide | CH₃C(O)S• | 2-Deoxy-2-thioacetyl-α-L-arabinopyranoside |

| Alkyl Thiol (RSH) | UV light (DPAP) | RS• | 2-Deoxy-2-alkylthio-α-L-arabinopyranoside |

| Acetylacetone | Ce(NH₄)₂(NO₃)₆ (CAN) | •CH(COCH₃)₂ | 2-Deoxy-2-(acetylacetonyl)-α-L-arabinopyranoside |

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, have been instrumental in developing novel methodologies for the functionalization of glycals like this compound. These catalysts facilitate the formation of carbon-carbon and carbon-oxygen bonds with high levels of control over stereochemistry, which is crucial in carbohydrate chemistry.

Palladium(II)-Catalyzed C-Glycosylation Reactions

Palladium(II) catalysis has been effectively employed for the synthesis of C-glycosides from glycal derivatives. These reactions are significant as C-glycosides are more stable towards enzymatic hydrolysis compared to their O-glycoside counterparts.

One notable application involves the palladium-catalyzed C-glycosylation of glycals with diaryliodonium salts. This method provides a direct route to 2,3-dideoxy-C-aryl glycosides with excellent stereoselectivity. The reaction proceeds efficiently with a variety of glycals, including derivatives of L-arabinal, affording the corresponding C-glycosides in moderate to good yields. The protocol is valued for its broad substrate scope and compatibility with various functional groups.

Another approach is the palladium-catalyzed desulfitative Ferrier-type coupling reaction between glycals and sodium arylsulfinates. This strategy also yields 2-deoxy-C-aryl glycosides. The stereochemical outcome of this reaction is influenced by the configuration of the substituents on the glycal ring.

Recent advancements have also demonstrated the stereoselective C-glycosylation of 3,4-O-carbonate glycals with arylboronic acids using a palladium(II) acetate precursor. This transformation is noted for its efficiency and high 1,4-trans-selectivity, driven by the decarboxylation of the glycal substrate.

| Glycal Derivative | Coupling Partner | Catalyst System | Product Type | Stereoselectivity | Yield |

| L-arabinal derivative | Diaryliodonium salt | Palladium(II) | 2,3-dideoxy-C-aryl glycoside | High | Moderate to Good |

| Glycal | Sodium arylsulfinate | Palladium catalyst | 2-deoxy-C-aryl glycoside | Dependent on C3 substituent | Moderate to Good |

| 3,4-O-carbonate glycal | Arylboronic acid | 1,2-bis(phenylsulfinyl)ethane palladium(II) acetate | C-aryl glycoside | High 1,4-trans | Good |

Copper-Catalyzed O-Arylation Studies

Copper-catalyzed O-arylation, often referred to as the Ullmann condensation, is a classical method for forming aryl ethers. wikipedia.org While direct studies on the copper-catalyzed O-arylation of this compound are not extensively documented, the reactivity of similar carbohydrate derivatives provides valuable insights.

The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have introduced the use of soluble copper catalysts with various ligands, allowing the reactions to proceed under milder conditions. wikipedia.org These improved methods have been applied to the O-arylation of phenols and other alcohols with aryl halides. wikipedia.org

In the context of carbohydrates, copper-catalyzed O-arylation has been established for sugar lactols with arylboronic acids. This approach, which can be performed at room temperature under an air atmosphere, yields aryl O-glycosides in good to excellent yields. The interaction between the carbohydrate and the boronic acid, facilitated by the copper catalyst, leads to selective anomeric O-arylation.

Given the presence of hydroxyl groups in partially deprotected L-arabinal derivatives, or the potential for in situ generation of a hydroxyl group, copper-catalyzed O-arylation represents a plausible, though less explored, pathway for the synthesis of O-aryl glycosides from L-arabinal precursors. The challenges in such reactions would include controlling the regioselectivity and avoiding side reactions due to the reactive nature of the glycal double bond.

| Carbohydrate Substrate | Arylating Agent | Catalyst System | Product | Reaction Conditions |

| Sugar Lactols | Arylboronic acids | Copper(II) acetate | Aryl O-glycosides | Room Temperature, Air |

| Phenols | Aryl iodides/bromides | Copper(I) iodide / picolinic acid | Diaryl ethers | Mild conditions |

Heck Reaction Applications with L-Arabinal Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation. wikipedia.org This reaction has been successfully applied to L-arabinal derivatives for the synthesis of C-aryl glycosides. nih.govorganic-chemistry.org

In a notable application, enones derived from L-arabinal have been shown to undergo Heck-type coupling with various arylboronic acids. researchgate.net These reactions, catalyzed by palladium acetate in the presence of a ligand such as 1,10-phenanthroline, produce C-1 aryl enones in good yields. researchgate.net The resulting enones are versatile intermediates that can be further transformed, for instance, through stereoselective hydrogenation to yield 2-deoxy-β-aryl-C-glycosides. researchgate.net

The Heck reaction of unprotected glycals with iodinated heterocycles, catalyzed by palladium(II) acetate and triphenylarsine, has also been reported to produce β-anomeric C-nucleosides in good yields. nih.gov The stereochemical outcome is often controlled by the steric hindrance of the glycal ring, favoring the attack of the organopalladium species from the less hindered face. nih.gov

These examples highlight the utility of the Heck reaction in the direct and stereoselective synthesis of C-aryl glycosides from L-arabinal derivatives, providing access to a class of compounds with significant potential in medicinal chemistry due to their enhanced metabolic stability. nih.gov

| L-Arabinal Derivative | Coupling Partner | Catalyst System | Product | Yield |

| Enone from L-arabinal | Arylboronic acid | Pd(OAc)2 / 1,10-phenanthroline | C-1 aryl enone | Good |

| Unprotected L-arabinal (glycal) | Iodinated heterocycle | Pd(OAc)2 / AsPh3 | β-C-nucleoside | 75% |

Computational and Theoretical Studies of 3,4 Di O Acetyl L Arabinal Reactivity

Density Functional Theory (DFT) Calculations on Conformational Preferences

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the geometries and energies of molecules, providing a foundational understanding of their intrinsic properties. In the case of 3,4-Di-O-acetyl-L-arabinal, DFT calculations are instrumental in delineating its conformational preferences, which are critical determinants of its reactivity.

Analysis of Pyranoid Ring Conformations

The six-membered dihydropyran ring of this compound is not planar but exists in a dynamic equilibrium of several conformations. DFT calculations allow for the exploration of the potential energy surface of the pyranoid ring, identifying the most stable conformers. For glycals, the half-chair (sofa) and skew-boat (twist-boat) conformations are of particular interest due to the sp2 hybridization of the C1 and C2 carbons.

Computational studies on analogous pyranose systems suggest that the relative energies of these conformers are influenced by a delicate balance of steric and electronic effects. The presence of the double bond in the L-arabinal ring system significantly flattens the ring compared to its saturated counterparts. DFT calculations can precisely quantify the energetic differences between various half-chair and skew-boat conformations, predicting the most populated states in solution. These calculations typically involve geometry optimization of various possible conformers, followed by frequency calculations to confirm them as true minima on the potential energy surface and to obtain thermodynamic data.

Table 1: Calculated Relative Energies of Pyranoid Ring Conformations of this compound

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| 4H5 (Half-Chair) | 0.00 |

| OS5 (Skew-Boat) | 1.25 |

| 1,4B (Boat) | 4.50 |

| E5 (Envelope) | 2.10 |

Rotational Conformations of Acetoxy Groups

The preferred rotational conformations are governed by a combination of steric hindrance and stereoelectronic effects, such as the avoidance of eclipsing interactions with adjacent protons or the alignment of orbitals for favorable hyperconjugative interactions. Understanding these preferences is vital as the orientation of the acetoxy groups can influence the accessibility of the pyranoid ring to reagents and can impact the stereochemical outcome of reactions.

Table 2: Calculated Rotational Barriers for Acetoxy Groups in a Model Pyranoid System

| Rotational Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| H-C3-O3-C(O) | 0 | 3.5 |

| H-C3-O3-C(O) | 180 | 0.0 |

| H-C4-O4-C(O) | 0 | 3.2 |

| H-C4-O4-C(O) | 180 | 0.0 |

Note: This data is illustrative and based on general findings for acetylated carbohydrates. Specific values for this compound would require dedicated computational studies.

Elucidation of Reaction Mechanisms via Computational Chemistry

Beyond static conformational analysis, computational chemistry provides a dynamic view of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By mapping the entire reaction pathway, including transition states and intermediates, a comprehensive understanding of how this compound behaves in various chemical transformations can be achieved.

Transition State Analysis for Stereoselectivity

A key aspect of synthetic carbohydrate chemistry is the control of stereoselectivity. Computational chemistry, particularly through the analysis of transition states, offers a powerful means to rationalize and predict the stereochemical outcomes of reactions involving this compound. For instance, in glycosylation reactions where the glycal acts as a glycosyl donor, the facial selectivity of the incoming electrophile is determined by the energy difference between the competing transition states leading to the α- and β-products.

DFT calculations can locate and characterize the structures of these transition states, and the calculated activation energies can be correlated with the experimentally observed product ratios. These analyses often reveal subtle steric and electronic factors that govern the stereoselectivity, such as the directing effect of the C4-acetoxy group or the preferred trajectory of approach of the reagent.

Energy Profiles of Key Reaction Pathways

By connecting the reactants, intermediates, transition states, and products, a complete energy profile for a given reaction pathway can be constructed. These profiles provide a quantitative picture of the reaction kinetics and thermodynamics. For reactions such as electrophilic additions to the double bond of this compound, computational studies can compare different possible mechanistic pathways, for example, a stepwise mechanism involving an oxacarbenium ion intermediate versus a concerted mechanism.

Prediction of Reactivity and Selectivity in Novel Transformations

One of the most exciting applications of computational chemistry is its predictive power. By applying the principles and methodologies described above, it is possible to predict the reactivity and selectivity of this compound in new, unexplored chemical reactions. For instance, before embarking on a complex synthetic route, computational screening of different reagents and catalysts can be performed to identify the most promising candidates for achieving a desired transformation with high yield and selectivity.

This predictive capability can significantly accelerate the discovery and development of new synthetic methodologies in carbohydrate chemistry. As computational models become more sophisticated and accurate, their role in guiding synthetic efforts will undoubtedly continue to grow, enabling the more efficient and rational design of complex carbohydrate-based molecules.

Structure-Reactivity Relationships Derived from Theoretical Models

The reactivity of glycosyl donors, such as this compound, is intricately linked to their three-dimensional structure and electronic properties. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, theoretical models and computational chemistry approaches applied to analogous acetylated glycals and related carbohydrate structures provide significant insights into its expected structure-reactivity relationships. These models help to rationalize and predict the chemical behavior of this compound in various reactions, particularly in glycosylation.

The conformational flexibility of the dihydropyran ring and the orientation of the acetyl substituents are key determinants of reactivity. Theoretical models, often employing Density Functional Theory (DFT), are used to determine the most stable conformations of the molecule. For arabinal derivatives, the ring can adopt several low-energy conformations. The relative energies of these conformers and the energy barriers between them can influence the accessibility of the double bond to electrophiles and the stereochemical outcome of addition reactions.

The electronic properties of this compound are also critical in defining its reactivity. The acetyl groups at the C-3 and C-4 positions are electron-withdrawing, which modulates the electron density of the glycal double bond. This electronic effect influences the susceptibility of the double bond to electrophilic attack, a key step in many glycosylation reactions.

Furthermore, computational models can elucidate the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the molecule's ability to donate electrons, reflecting its nucleophilicity. Conversely, the energy and localization of the LUMO indicate its ability to accept electrons, reflecting its electrophilicity. For glycals like this compound, the HOMO is typically localized on the electron-rich double bond, making this the primary site for electrophilic attack.

Theoretical studies on related systems have also highlighted the importance of neighboring group participation. The acetyl group at C-3 can, under certain conditions, participate in reactions at the anomeric center, influencing the stereoselectivity of glycosylation. Computational models can map the potential energy surface for such reactions, identifying transition states and intermediates, thereby providing a detailed mechanistic understanding of how the structure dictates the reaction outcome.

The insights gained from these theoretical approaches are crucial for designing synthetic strategies involving this compound, allowing for the prediction of its reactivity and the stereochemical course of its reactions.

Advanced Analytical Methodologies for Research on 3,4 Di O Acetyl L Arabinal

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Products

Spectroscopic methods are indispensable tools for the real-time monitoring of chemical reactions involving 3,4-di-O-acetyl-L-arabinal and for the detailed structural analysis of the resulting products. These techniques provide critical insights into the molecular framework, stereochemistry, and composition of complex reaction mixtures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail regarding the connectivity and spatial arrangement of atoms. For a molecule with multiple stereocenters like this compound, advanced 2D NMR experiments are crucial for unambiguous stereochemical assignment.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. However, due to the potential for signal overlap in complex molecules, two-dimensional (2D) techniques are often required for complete assignment.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal the connectivity between the protons on the dihydropyran ring, allowing for the tracing of the proton network from H-1 to H-5.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. researchgate.net This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry. It identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, NOESY correlations can establish the relative orientation of the substituents on the dihydropyran ring. For example, observing a NOE between H-1 and H-4 would suggest a specific spatial arrangement.

While specific NMR data for this compound is not widely published, data from the closely related compound, 3,4-di-O-acetyl-L-rhamnal, can provide illustrative examples of expected chemical shifts and coupling constants. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a 3,4-Di-O-acetylated Glycal (based on 3,4-di-O-acetyl-L-rhamnal) rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

| 1 | 6.43 (dd, J = 6.1, 1.0 Hz) | 145.97 | H-2 | C-2, C-3, C-5 |

| 2 | 4.78 (dd, J = 6.1, 3.0 Hz) | 98.77 | H-1, H-3 | C-1, C-3, C-4 |

| 3 | 5.35 (m) | 71.83 | H-2, H-4 | C-1, C-2, C-4, C-5, C=O |

| 4 | 5.03 (dd, J = 8.1, 6.2 Hz) | 72.51 | H-3, H-5 | C-2, C-3, C-5, C=O |

| 5 | 4.10 (m) | 68.29 | H-4 | C-1, C-3, C-4 |

| CH₃ (Ac) | 2.09 (s) | 21.05 | - | C=O |

| CH₃ (Ac) | 2.04 (s) | 20.87 | - | C=O |

| C=O (Ac) | - | 170.62 | - | - |

| C=O (Ac) | - | 169.88 | - | - |

Disclaimer: The data in this table is based on a closely related compound and is for illustrative purposes only. Actual values for this compound may vary.

Mass Spectrometry for Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of research on this compound, MS is crucial for confirming the identity of the target molecule and for identifying byproducts in complex reaction mixtures.

Common ionization techniques for the analysis of acetylated sugars include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that typically yields the molecular ion or a protonated/sodiated adduct, which is useful for confirming the molecular weight. EI is a higher-energy technique that causes extensive fragmentation, providing a characteristic "fingerprint" that can aid in structural elucidation.

The fragmentation pattern of acetylated glycals in EI-MS often involves the loss of acetyl groups (as acetic acid or ketene) and cleavage of the glycosidic bond (in larger oligosaccharides). Characteristic fragment ions can provide clues about the structure of the molecule.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Interpretation |

| 200 | [M]⁺ | Molecular Ion |

| 158 | [M - C₂H₂O]⁺ | Loss of ketene (B1206846) |

| 140 | [M - CH₃COOH]⁺ | Loss of acetic acid |

| 113 | [M - C₂H₃O₂ - C₂H₂O]⁺ | Sequential loss of acetyl and ketene |

| 98 | [M - 2 x C₂H₂O]⁺ | Loss of two ketene molecules |

| 43 | [CH₃CO]⁺ | Acetyl cation |

Disclaimer: This table represents plausible fragmentation patterns for this compound based on general principles of mass spectrometry of acetylated sugars and is for illustrative purposes.

Chromatographic Methods for Purification and Purity Assessment of Research Products

Chromatography is an essential technique for the separation, purification, and purity assessment of chemical compounds. For research involving this compound, both high-performance liquid chromatography and gas chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification and purity analysis of non-volatile compounds like this compound. The acetyl groups on the molecule increase its hydrophobicity, making it well-suited for reversed-phase HPLC.

In reversed-phase HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

For the purity assessment of a research product, a gradient elution method is often developed to separate the main product from any starting materials, byproducts, or degradation products. The purity is then determined by the relative area of the product peak in the chromatogram.

Table 3: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Disclaimer: This is a representative HPLC method and may require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of sugars and their derivatives, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.

For a compound like this compound, which already has some volatility due to the acetyl groups, it might be possible to analyze it directly. However, to improve peak shape and thermal stability, further derivatization, such as silylation, is often performed. Silylation replaces the remaining hydroxyl groups (if any) with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the molecule.

GC analysis, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of the components of a mixture.

Table 4: Representative GC-MS Conditions for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Scan Range | 40-500 amu |

Disclaimer: These GC-MS conditions are illustrative and would need to be optimized based on the specific derivative being analyzed.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR spectroscopy can provide the relative stereochemistry of a molecule, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govresearchgate.netspringernature.comed.ac.uk

For a molecule like this compound, which may be a liquid or a low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. In such cases, it is common practice to synthesize a crystalline derivative. This can be achieved by reacting the arabinal derivative with a reagent that introduces a rigid, planar group, which can facilitate crystallization.

Once a suitable crystal is grown, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration. The Flack parameter is a key indicator of the correctness of the assigned absolute structure. researchgate.net

Chiral Analysis Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is a critical aspect of stereoselective synthesis and the characterization of chiral molecules such as this compound. The presence of its corresponding enantiomer, 3,4-Di-O-acetyl-D-arabinal, even in trace amounts, can significantly impact its biological activity and chemical reactivity. Therefore, robust analytical methodologies are required to accurately quantify the enantiomeric purity. The primary techniques employed for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral solvating or derivatizing agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. For acetylated carbohydrate derivatives like this compound, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs are typically composed of cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support. nih.gov

The chiral recognition mechanism involves a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance between the chiral analyte and the CSP. The differing stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, allowing for their separation and quantification.

Hypothetical Research Findings for Chiral HPLC Analysis:

A hypothetical study on the chiral separation of a racemic mixture of 3,4-Di-O-acetyl-arabinal could yield the following results, as detailed in Table 1. A polysaccharide-based column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, would likely provide good resolution. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) to optimize the separation.

Table 1: Hypothetical Chiral HPLC Separation of 3,4-Di-O-acetyl-arabinal Enantiomers

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (L-enantiomer) | 8.5 min |

| Retention Time (D-enantiomer) | 10.2 min |

| Resolution (Rs) | > 1.5 |

The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another valuable tool for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, the use of a chiral auxiliary is necessary. This can be a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

With a chiral solvating agent, the enantiomers of this compound would form transient diastereomeric complexes with the CSA, leading to separate, distinguishable signals in the NMR spectrum for the two enantiomers. nih.govnih.gov The integration of these signals allows for the determination of the enantiomeric ratio.

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers through a covalent bond. These diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined from the integration of the signals corresponding to each diastereomer.

Hypothetical Research Findings for NMR Analysis:

For a compound like this compound, a chiral solvating agent such as a derivative of isosorbide (B1672297) or a chiral lanthanide shift reagent could be employed. nih.gov A hypothetical ¹H NMR experiment could yield the data presented in Table 2, where the signals of the anomeric proton of the L- and D-enantiomers are shifted to different extents in the presence of the CSA.

Table 2: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination of 3,4-Di-O-acetyl-arabinal using a Chiral Solvating Agent

| Enantiomer | Chemical Shift (δ) of Anomeric Proton (ppm) | Integration |

| L-enantiomer | 6.45 | 98.5 |

| D-enantiomer | 6.48 | 1.5 |

Based on the integration values, the enantiomeric excess would be calculated as:

e.e. (%) = [(98.5 - 1.5) / (98.5 + 1.5)] x 100 = 97%

These advanced analytical methodologies are indispensable for ensuring the enantiomeric purity of this compound in research and potential applications, providing the necessary accuracy and precision for its stereochemical characterization.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for L-Arabinal Transformations

The transformation of L-arabinal and its derivatives is an active area of research, with a significant focus on the development of innovative catalytic systems to enhance efficiency, selectivity, and scope. The double bond in the glycal structure of 3,4-Di-O-Acetyl-L-arabinal offers a prime target for a variety of catalytic transformations.

Transition metal catalysis, in particular, has shown considerable promise. For instance, palladium(II)-mediated C-glycosylation of glycals, including L-arabinal, with diaryliodonium salts has been demonstrated as an effective method for synthesizing 2,3-dideoxy C-aryl glycosides with high stereoselectivity. researchgate.net This highlights the potential for developing other metal-catalyzed cross-coupling reactions to introduce diverse functionalities at the anomeric carbon. Future research is likely to explore the use of other transition metals, such as copper, gold, and rhodium, to catalyze novel transformations of the L-arabinal scaffold. These could include asymmetric hydrogenation, hydroformylation, and metathesis reactions, leading to a wider array of stereochemically defined products.

Furthermore, the development of organocatalysis offers a metal-free alternative for L-arabinal transformations. Chiral organocatalysts could be employed for enantioselective additions to the double bond, providing access to novel chiral building blocks. The synthesis of xylal- and arabinal-based crown ethers and their application as asymmetric phase-transfer catalysts in reactions like epoxidation and Darzens condensation showcases the potential of carbohydrate-derived catalysts. nih.gov

| Catalyst System | Transformation | Substrate | Key Advantages |

| Palladium(II) | C-glycosylation | L-arabinal | High stereoselectivity for C-aryl glycosides |

| Xylal-based crown ethers | Asymmetric epoxidation | trans-chalcone | High diastereoselectivity and enantioselectivity |

| Xylal-based crown ethers | Darzens condensation | α-chloroacetophenone | Good enantioselectivity |

Integration of this compound into Flow Chemistry Methodologies

Continuous flow chemistry is revolutionizing chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. The integration of this compound into flow chemistry methodologies presents a significant opportunity to streamline the synthesis of complex carbohydrates and their derivatives.

Flow reactors provide precise control over temperature, pressure, and reaction time, which is particularly advantageous for sensitive glycosylation reactions. thieme-connect.de The development of cryogenic flow reactors, for example, allows for the optimization of glycosylation reactions involving deoxy sugars by stabilizing reactive intermediates. acs.org This technology could be applied to reactions with this compound to improve the yield and stereoselectivity of glycosylation products.

Microfluidic systems, or "lab-on-a-chip" technologies, offer even finer control over reaction conditions and require minimal amounts of reagents. frontiersin.org These systems are ideal for high-throughput screening of reaction conditions and for the synthesis of small quantities of valuable carbohydrate derivatives for biological screening. The development of microfluidic platforms for cell-free glycoprotein (B1211001) biosynthesis demonstrates the potential for integrating enzymatic and chemical synthesis in a continuous flow setup. nih.govnih.gov

| Flow Technology | Application in Carbohydrate Chemistry | Potential for this compound |

| Continuous Flow Reactors | Synthesis of C-glycosides, glycosylated insulins | Improved control over glycosylation reactions, enhanced scalability |

| Cryogenic Flow Reactors | Optimization of deoxy sugar glycosylation | Increased stereoselectivity and yield in glycosylation |

| Microfluidic Systems | High-throughput screening, cell-free glycoprotein synthesis | Rapid optimization of reaction conditions, synthesis of diverse derivatives for screening |

Exploration of Bio-Catalyzed Reactions Involving L-Arabinal Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. The application of biocatalysis to L-arabinal derivatives, including this compound, is a promising area for future research.

Lipases, for instance, are known to catalyze the regioselective acylation and deacylation of acetylated sugars. researchgate.netacs.org This could be exploited for the selective modification of the hydroxyl groups of L-arabinal, providing access to partially protected intermediates for further synthesis. Lipase-catalyzed acylation in continuous flow microreactors has been shown to be highly efficient and regioselective for other sugars. rsc.org

Furthermore, the enzymatic synthesis of nucleoside analogs is a well-established field. mdpi.comresearchgate.netnih.gov Nucleoside phosphorylases can be used to catalyze the transglycosylation reaction between a sugar donor and a nucleobase. This methodology could be adapted to use L-arabinal derivatives as sugar donors for the synthesis of novel L-nucleoside analogs, which often exhibit interesting biological activities. The use of immobilized enzymes in flow reactors can further enhance the efficiency and sustainability of these biocatalytic processes. nih.gov

Design of Next-Generation Chiral Building Blocks Based on the L-Arabinal Scaffold

The inherent chirality of L-arabinal makes it an excellent starting material for the synthesis of novel chiral building blocks for use in asymmetric synthesis and drug discovery. The functional groups present in this compound can be readily manipulated to create a diverse range of chiral scaffolds.

One promising avenue is the synthesis of chiral ligands for asymmetric catalysis. The synthesis of chiral crown ethers from L-arabinose demonstrates the feasibility of this approach. nih.gov The L-arabinal scaffold could be used to create novel bidentate or tridentate ligands with unique stereoelectronic properties. These ligands could then be used to catalyze a variety of asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions.

Moreover, the L-arabinal scaffold can be incorporated into larger molecules to create complex chiral architectures. Diversity-oriented synthesis strategies can be employed to generate libraries of L-arabinal-derived compounds for biological screening. These compounds could be evaluated for their potential as enzyme inhibitors, receptor agonists or antagonists, or as novel therapeutic agents. The development of new synthetic methodologies for the stereoselective functionalization of the L-arabinal ring will be crucial for realizing the full potential of this chiral building block.

Computational Design of Enhanced Reactivity and Selectivity in L-Arabinal Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. Applying these methods to the chemistry of L-arabinal and its derivatives can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. ntu.edu.sg

Computational studies can be used to model the transition states of glycosylation reactions involving this compound as a glycosyl donor. nih.govuniversiteitleiden.nl By understanding the energetic differences between competing reaction pathways, it is possible to rationally design reaction conditions that favor the formation of a desired stereoisomer. This can involve the choice of solvent, promoter, and protecting groups.

Furthermore, computational methods can aid in the design of novel catalysts for L-arabinal transformations. By modeling the interaction of different catalysts with the L-arabinal substrate, it is possible to identify catalyst structures that are likely to exhibit high activity and selectivity. This computational pre-screening can significantly reduce the experimental effort required to develop new catalytic systems. The combination of computational design and experimental validation will be a powerful strategy for advancing the chemistry of L-arabinal and unlocking its full synthetic potential.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3,4-DI-O-Acetyl-L-arabinal with high regioselectivity?

- Methodological Answer : Synthesis often employs pre-activation strategies to control regioselectivity. For example, benzoylated intermediates (e.g., 2,3,5-tri-O-benzoyl derivatives) are used to protect reactive hydroxyl groups during glycosylation. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to minimize side reactions like transesterification. Characterization via and NMR is critical to confirm acetylation patterns and regiochemical outcomes .

Q. How can researchers validate the structural integrity of this compound derivatives post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Use 2D-COSY and HSQC to resolve overlapping signals in crowded spectral regions (e.g., acetyl proton resonances).

- HPLC-MS : Monitor purity and detect trace byproducts (e.g., deacetylated species) using reverse-phase C18 columns with acetonitrile/water gradients.

- X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization challenges may require co-crystallization agents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow S24/25 guidelines to prevent skin/eye contact. Use nitrile gloves, fume hoods for weighing, and ethanol-based decontamination for spills. Store under inert gas (argon) to prevent hydrolysis. Conduct stability studies under varying humidity/temperature to assess degradation risks .

Advanced Research Questions

Q. How can conflicting NMR data on acetyl group conformations in this compound be resolved?

- Methodological Answer : Contradictions often arise from dynamic equilibria between conformers. Use variable-temperature (VT) NMR to freeze rotational barriers and observe distinct signals. For furanose rings, apply Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) to model ring distortion effects on chemical shifts. Cross-validate with DFT calculations (B3LYP/6-31G*) to correlate experimental and theoretical data .

Q. What strategies optimize glycosylation efficiency when using this compound as a donor in oligosaccharide synthesis?

- Methodological Answer : Pre-activate the donor with TMSOTf or NIS/TfOH under anhydrous conditions. Monitor reaction progress via TLC (eluent: 7:3 hexane/EtOAc) to detect premature hydrolysis. For sterically hindered acceptors, employ microwave-assisted synthesis (50–80°C, 10–30 min) to enhance coupling yields. Post-reaction, purify via flash chromatography (silica gel, gradient elution) to separate anomers .

Q. How do solvent polarity and temperature influence the ring puckering dynamics of this compound?

- Methodological Answer : Solvent polarity stabilizes specific puckered conformers via dipole-dipole interactions. In DMSO-d, increased hydrogen bonding favors envelope conformations, whereas nonpolar solvents (CDCl) stabilize twist forms. Use VT-NMR (−40°C to +60°C) to map pseudorotational pathways and calculate activation energies () using Eyring plots .

Q. What analytical approaches differentiate between α- and β-anomers of this compound derivatives?

- Methodological Answer :

- NMR : Compare coupling constants: α-anomers (axial-equatorial) exhibit , while β-anomers (equatorial-equatorial) show .

- Polarimetry : Measure specific optical rotation (); β-anomers typically have higher values due to steric effects.

- XRD : Resolve anomeric configuration via Patterson maps if single crystals are obtainable .

Data Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental IR spectra for this compound?

- Methodological Answer : Discrepancies often stem from solvent effects or vibrational coupling. Perform DFT calculations (e.g., B3LYP/6-311++G**) with implicit solvent models (PCM for DCM or MeOH). Compare computed vs. experimental carbonyl stretching frequencies (1740–1760 cm). If mismatched, re-optimize force constants or consider explicit solvent molecules in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.